

Application Note: NMR Analysis of 5-((tert-Butoxycarbonyl)amino)nicotinic Acid

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Compound of Interest

Compound Name: 5-((tert-Butoxycarbonyl)amino)nicotinic acid

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Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of **5-((tert-butoxycarbonyl)amino)nicotinic acid**, a key building block in medicinal chemistry and drug development. The protocols cover sample preparation, and data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. This guide is intended to ensure high-quality, reproducible results for the structural elucidation and purity assessment of this compound.

Chemical Structure

The chemical structure of **5-((tert-butoxycarbonyl)amino)nicotinic acid** is presented below with atom numbering for clear correlation with the NMR spectral data.

Caption: Structure of **5-((tert-Butoxycarbonyl)amino)nicotinic acid** with atom numbering.

Experimental Protocols

Materials and Equipment

- Sample: **5-((tert-Butoxycarbonyl)amino)nicotinic acid**

- Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
- NMR Tubes: 5 mm outer diameter, clean and unscratched
- Pipettes and Vials: Glass Pasteur pipettes and small glass vials
- Vortex Mixer
- NMR Spectrometer: A 300 MHz or higher field NMR spectrometer

Protocol for Sample Preparation

A standard procedure for preparing a small molecule sample for NMR analysis is as follows:

- Weighing the Sample: Accurately weigh 5-25 mg of **5-((tert-butoxycarbonyl)amino)nicotinic acid** for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
- Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[1][3]
- Ensuring Complete Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. If necessary, gentle heating can be applied, but care should be taken to avoid degradation of the sample.
- Filtering the Sample: If any particulate matter is visible, filter the solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[4]
- Transfer to NMR Tube: Carefully transfer the clear solution into a clean 5 mm NMR tube.
- Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol for NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:

- Instrument Setup: Insert the sample into the NMR spectrometer.

- Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp and well-resolved NMR signals.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation

Note: The following NMR data is predicted and based on the analysis of similar structures. Actual experimental values may vary.

^1H NMR Data

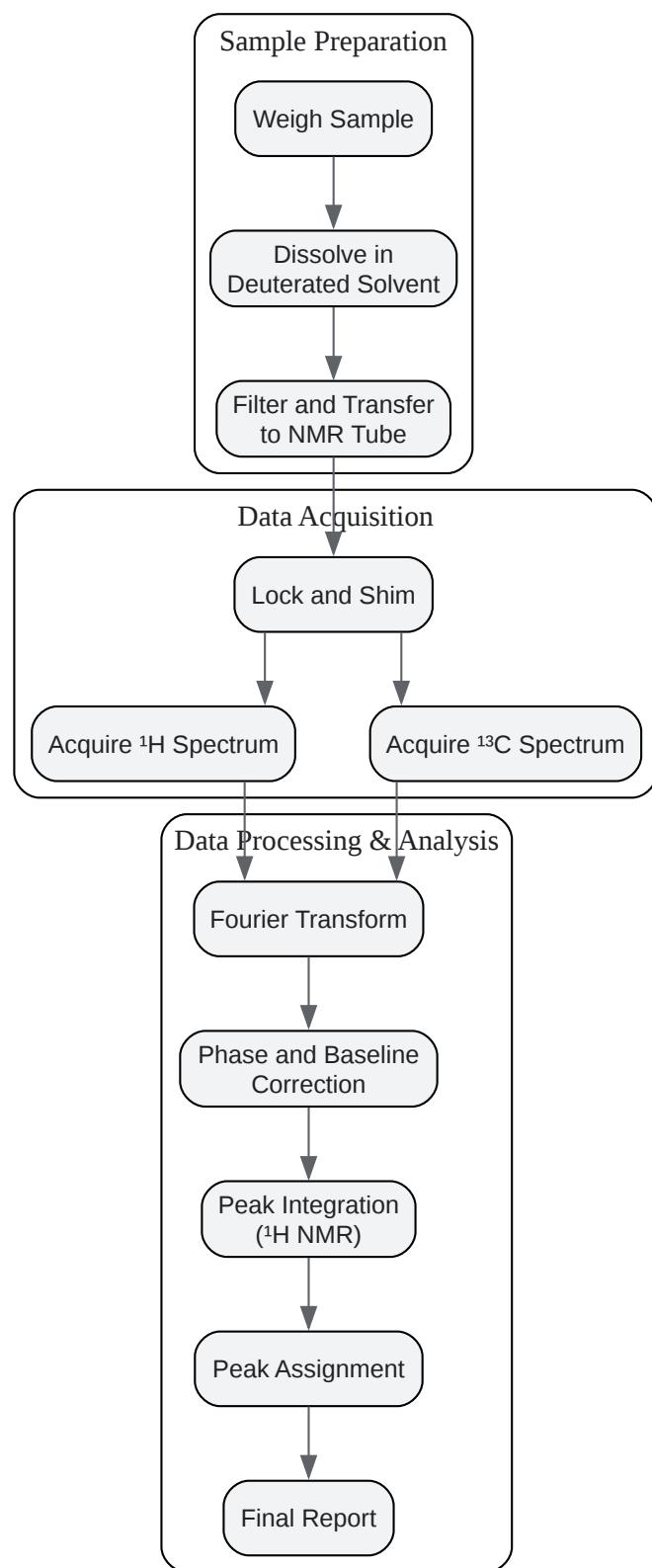
Peak	Chemical Shift (δ , ppm)	Multiplicity	Assignment
1	~13.0	broad singlet	COOH (H of C7)
2	~9.8	singlet	NH (H-N8)
3	~8.9	singlet	H2
4	~8.5	singlet	H6
5	~8.2	singlet	H4
6	1.48	singlet	t-Butyl (H of C12, C13, C14)

¹³C NMR Data

Peak	Chemical Shift (δ , ppm)	Assignment
1	~166.5	C7 (COOH)
2	~152.9	C9 (C=O of Boc)
3	~148.0	C2
4	~144.1	C6
5	~136.2	C5
6	~131.0	C3
7	~127.8	C4
8	~80.5	C11 (quaternary C of Boc)
9	~28.1	C12, C13, C14 (CH ₃ of Boc)

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **5-((tert-butoxycarbonyl)amino)nicotinic acid**.



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Caption: Workflow for NMR analysis.

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- 4. 473924-59-3|5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid|BLD Pharm [bldpharm.com]
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